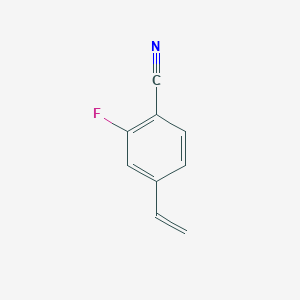

2-Fluoro-4-vinylbenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6FN |

|---|---|

Molecular Weight |

147.15 g/mol |

IUPAC Name |

4-ethenyl-2-fluorobenzonitrile |

InChI |

InChI=1S/C9H6FN/c1-2-7-3-4-8(6-11)9(10)5-7/h2-5H,1H2 |

InChI Key |

CDFHUTBMTPIJTK-UHFFFAOYSA-N |

SMILES |

C=CC1=CC(=C(C=C1)C#N)F |

Canonical SMILES |

C=CC1=CC(=C(C=C1)C#N)F |

Origin of Product |

United States |

Contextualization Within Fluorinated Aromatic Compounds

The introduction of fluorine into aromatic systems profoundly alters a molecule's physical and chemical characteristics. ck12.org Fluorine is the most electronegative element, and its substitution onto a benzene (B151609) ring can enhance metabolic stability, improve binding affinity to biological targets, and modify electronic properties. researchgate.net These effects have made fluorinated aromatic compounds crucial structural motifs in a vast number of pharmaceuticals and agrochemicals. styrene.org

The impact of fluorine and nitrile substitution on the parent benzene molecule can be observed in their physical properties. The presence of these functional groups alters boiling points, densities, and polarity, which in turn influences their behavior in synthetic and biological systems.

Data sourced from multiple references to provide a comparative overview. ck12.orgstyrene.orgwikipedia.orgopenaccessjournals.comvedantu.comnoaa.govwikipedia.orgwikipedia.orgchemimpex.comsigmaaldrich.comsigmaaldrich.com

Significance of Benzonitrile and Vinyl Moieties As Synthetic Handles

The synthetic utility of 2-Fluoro-4-vinylbenzonitrile is derived from the distinct and complementary reactivity of its vinyl and benzonitrile (B105546) functionalities. Each group serves as a "synthetic handle," allowing for a wide array of chemical transformations.

The benzonitrile group is a versatile precursor in organic synthesis. wikipedia.org The nitrile moiety (-C≡N) can be converted into several other functional groups. For instance, it can be hydrolyzed to form a carboxylic acid, reduced to a primary amine (benzylamine), or undergo nucleophilic addition with organometallic reagents. wikipedia.orgpearson.com Furthermore, the nitrile group can participate in cycloaddition reactions to construct various nitrogen-containing heterocyclic rings, which are prevalent in medicinal chemistry. ontosight.ai The benzonitrile unit can also act as a labile ligand in transition metal complexes, facilitating catalytic reactions. openaccessjournals.comatamanchemicals.com

The vinyl group (-CH=CH₂) makes the molecule a derivative of styrene (B11656), a cornerstone monomer in polymer science. britannica.com This functional group is readily susceptible to polymerization, enabling its incorporation into novel polymers with tailored properties. wikipedia.org Beyond polymerization, the vinyl group is a key participant in a multitude of powerful carbon-carbon bond-forming reactions, including palladium-catalyzed cross-couplings like the Heck, Suzuki, and Stille reactions. wikipedia.orgwikipedia.org It also undergoes various addition and functionalization reactions across the double bond, providing a gateway to a diverse range of substituted ethylbenzene (B125841) structures. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Fluoro 4 Vinylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 2-Fluoro-4-vinylbenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's structure.

¹H NMR spectroscopy would identify all unique proton environments in this compound. The spectrum would be expected to show distinct signals for the protons of the vinyl group and the aromatic ring.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear as complex multiplets in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns would be dictated by their position relative to the electron-withdrawing nitrile group, the electronegative fluorine atom, and the vinyl group.

Vinyl Protons: The three protons of the vinyl group (-CH=CH₂) would typically present as a characteristic set of signals. The geminal, cis, and trans couplings between these protons would result in distinct doublet of doublets patterns, providing definitive evidence for the vinyl moiety.

However, specific chemical shift values (δ) and coupling constants (J) for these protons are not available in published literature or spectral databases.

A ¹³C NMR spectrum would reveal the number of unique carbon atoms and provide information about their chemical environment. For this compound, eight distinct signals would be anticipated (six for the aromatic ring, two for the vinyl group), plus a signal for the nitrile carbon.

Aromatic Carbons: The chemical shifts of the six aromatic carbons would be influenced by the attached substituents. The carbon atom bonded to the fluorine would show a large C-F coupling constant.

Vinyl Carbons: The two carbons of the vinyl group would have characteristic shifts in the olefinic region of the spectrum.

Nitrile Carbon: The carbon of the nitrile group (C≡N) would appear as a unique signal at a lower field.

Detailed chemical shift data and C-F coupling constants for this compound are not documented in available resources.

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom on the aromatic ring. The precise chemical shift of this signal would be characteristic of its electronic environment. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons, providing valuable information about its position on the ring. No experimental ¹⁹F NMR data for this compound could be located.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, confirming the connectivity within the vinyl group and tracing the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of both proton and carbon signals for the CH groups of the aromatic ring and the vinyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds apart. It would be instrumental in confirming the placement of the substituents on the aromatic ring by showing correlations from aromatic protons to the nitrile carbon and the vinyl carbons.

Specific 2D NMR correlation maps and detailed connectivity analyses for this compound are not available.

Mass Spectrometry Techniques

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₉H₆FN), HRMS would be able to confirm the exact molecular weight with a high degree of precision, distinguishing it from other compounds with the same nominal mass. This analysis would serve as a definitive confirmation of the compound's elemental composition. However, published HRMS data confirming the accurate mass of this compound could not be found.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it ideally suited for assessing the purity of this compound and identifying any volatile impurities. thermofisher.comijpsonline.com This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, a dilute solution of this compound in a high-purity volatile solvent, such as methanol or dichloromethane, is injected into the GC system. The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. ispub.com The column, often a fused silica capillary coated with a non-polar or mid-polar stationary phase like 5% phenyl-methylpolysiloxane, separates the components of the mixture based on their boiling points and interactions with the stationary phase. Due to its volatility, this compound would travel through the column at a rate determined by the oven temperature program.

As each component elutes from the column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common technique where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. The resulting ions are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that serves as a molecular fingerprint.

The primary peak in the resulting total ion chromatogram (TIC) would correspond to this compound. The purity can be determined by integrating the peak area of the main component and comparing it to the total area of all detected peaks.

Volatile impurities that might be detected could originate from the synthesis process. These may include residual solvents, unreacted starting materials (e.g., 2-fluoro-4-bromobenzonitrile or vinylating agents), or by-products from side reactions. ijpsonline.com The mass spectrum of each impurity peak can be compared against spectral libraries (like NIST) for tentative identification, which can then be confirmed using certified reference standards. thermofisher.com

Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound

| Retention Time (min) | Tentative Identification | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Area % |

| 8.54 | This compound | 147 | 146, 120, 101 | 99.5 |

| 5.21 | Toluene (Solvent Residue) | 92 | 91, 65 | 0.2 |

| 9.88 | 2-Fluoro-4-ethylbenzonitrile | 149 | 134, 121 | 0.3 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile Components and Structural Fragments

For the analysis of non-volatile components, thermally labile impurities, or for obtaining more detailed structural information, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. nih.gov This method is particularly useful for identifying impurities that may not be suitable for GC-MS analysis. sigmaaldrich.com

The analysis begins with the separation of components using high-performance liquid chromatography (HPLC). A solution of the this compound sample is injected into the LC system. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, carries the sample through a packed column (e.g., a C18 column). Separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

After elution from the LC column, the analyte stream is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS, as it minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺ or an adduct ion.

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information. In this process, the precursor ion corresponding to this compound (or a suspected impurity) is selected by the first mass analyzer. This ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The resulting product ions are analyzed by a second mass analyzer, producing a product ion spectrum. lcms.cz This fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and elucidate the structure of unknown components. For fluorinated compounds, fragmentation pathways can sometimes involve fluorine migration. nih.gov

LC-MS/MS is highly effective for identifying non-volatile impurities such as polymeric materials, salts, or degradation products that may have formed during synthesis or storage. The high sensitivity and selectivity of LC-MS/MS allow for the detection and identification of these components even at trace levels. nih.gov

Table 2: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) [M+H]⁺ | Collision Energy (eV) | Major Product Ions (m/z) | Putative Fragment Structure/Loss |

| 148.05 | 15 | 121.04 | Loss of HCN |

| 148.05 | 25 | 102.03 | Loss of HCN and F |

| 148.05 | 25 | 94.04 | Aromatic ring fragments |

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. libretexts.org When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. vscht.cz

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups: the nitrile, the vinyl group, the aromatic ring, and the carbon-fluorine bond.

C≡N Stretch: The nitrile group will produce a sharp, medium-intensity absorption band in the region of 2240-2220 cm⁻¹. Conjugation with the aromatic ring typically shifts this band to a slightly lower wavenumber. s-a-s.org

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz

Vinyl =C-H Stretch: The C-H stretching of the vinyl group also occurs in the 3100-3000 cm⁻¹ region. libretexts.org

Alkenyl C=C Stretch: The carbon-carbon double bond of the vinyl group will show a stretching vibration in the 1680-1640 cm⁻¹ region. vscht.cz

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically give rise to a set of sharp bands in the 1600-1450 cm⁻¹ region. pressbooks.pub

C-F Stretch: The carbon-fluorine bond is expected to produce a strong absorption band in the 1250-1020 cm⁻¹ range. The exact position can be influenced by the aromatic system.

Table 3: Predicted Characteristic FTIR Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2240 - 2220 | C≡N Stretch | Nitrile |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinyl |

| 1680 - 1640 | C=C Stretch | Vinyl |

| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic |

| 1250 - 1020 | C-F Stretch | Fluoroaromatic |

| 1000 - 675 | C-H Out-of-plane bend | Aromatic & Vinyl |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. It is based on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations of non-polar or symmetric bonds. The C=C stretching of the vinyl group and the C=C stretching vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the nitrile group would also be Raman active. The characteristic optical signature of carbon-fluorine bonds can also be detected in the fingerprint spectral area of 500-800 cm⁻¹. researchgate.net

Table 4: Predicted Key Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |

| 2240 - 2220 | C≡N Stretch | Nitrile |

| 1680 - 1640 | C=C Stretch | Vinyl |

| 1600 - 1580 | C=C Stretch (in-ring) | Aromatic |

| 800 - 500 | C-F related vibrations | Fluoroaromatic |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. uobabylon.edu.iq This technique is particularly useful for analyzing compounds with conjugated π-electron systems. youtube.com

The structure of this compound features a vinyl group and a nitrile group attached to a benzene ring. This creates an extended conjugated system, as the π-electrons of the vinyl group, the aromatic ring, and the nitrile group are delocalized. This extended conjugation has a significant effect on the electronic transitions of the molecule. shimadzu.com

Compared to benzene, the presence of the vinyl and nitrile substituents is expected to shift the absorption maxima (λ_max) to longer wavelengths, a phenomenon known as a bathochromic or red shift. shimadzu.com This is because the extended conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

The UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol or hexane) would likely show strong absorption bands corresponding to π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The spectrum may exhibit multiple bands characteristic of substituted aromatic systems.

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Wavelength Range (nm) | Chromophore |

| π → π | ~250 - 300 | Conjugated vinylbenzonitrile system |

| π → π | ~200 - 240 | Aromatic ring transitions |

Fluorescence Spectroscopy for Photophysical Properties and Emission Characteristics

Fluorescence spectroscopy is a critical tool for investigating the photophysical properties of molecules like this compound. This technique provides insights into the electronic structure and de-excitation pathways of the molecule upon absorption of light. The fluorescence characteristics are dictated by the interplay between the electron-withdrawing nitrile (-CN) group, the electron-donating vinyl (-CH=CH₂) group, and the electronegative fluorine (-F) atom attached to the aromatic ring.

The benzonitrile (B105546) moiety itself is a known fluorophore, and its properties are modulated by its substituents. The vinyl group, acting as a π-electron donor, and the nitrile group, a strong π-electron acceptor, create a "push-pull" system that can lead to an intramolecular charge transfer (ICT) character in the excited state. This ICT character is often associated with a significant Stokes shift (the difference between the maximum absorption and emission wavelengths) and sensitivity of the emission spectrum to solvent polarity (solvatochromism).

Table 1: Representative Photophysical Properties of Substituted Aromatic Compounds in Solution Note: This table presents typical data for analogous compounds to infer the potential characteristics of this compound.

| Compound Analogue | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| Substituted Benzonitrile 1 | Cyclohexane | 320 | 380 | 60 | 0.65 |

| Substituted Benzonitrile 1 | Dichloromethane | 335 | 450 | 115 | 0.20 |

| Substituted Styrene (B11656) 1 | Toluene | 350 | 410 | 60 | 0.85 |

| Substituted Styrene 1 | Acetonitrile | 360 | 490 | 130 | 0.15 |

Chromatographic Separation Techniques for Purification and Isolation

Chromatography is indispensable for the purification, isolation, and analytical assessment of this compound, ensuring its purity for subsequent applications and characterization.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analytical determination of purity and the preparative isolation of this compound. Given the compound's structure—a moderately polar aromatic molecule—reverse-phase HPLC (RP-HPLC) is the most suitable method. sielc.com

In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilane (C18) bonded to silica particles, is used. The mobile phase would consist of a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile or methanol. By programming a gradient elution—gradually increasing the proportion of the organic solvent—compounds of varying polarities can be effectively separated. For analytical purposes, a small-bore column with smaller particle sizes (e.g., <5 µm) is used to achieve high resolution and efficiency. sielc.com Detection is commonly performed using a UV-Vis detector, set to a wavelength where the benzonitrile chromophore exhibits strong absorbance. For preparative separations aimed at isolating larger quantities of the compound, a wider-bore column with a larger particle size is employed, along with higher flow rates. bsu.edu.eg

Table 2: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | Water | Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 50% to 95% B over 15 min | 60% to 90% B over 30 min |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 500 µL |

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas Chromatography (GC) is an ideal method for assessing the purity of this compound, particularly for detecting volatile impurities or byproducts from its synthesis. The compound's moderate molecular weight and expected volatility make it amenable to GC analysis.

The standard setup involves injecting a vaporized sample into a carrier gas stream (e.g., helium or nitrogen) that flows through a long, thin capillary column. The column's inner surface is coated with a stationary phase, typically a polysiloxane-based polymer of medium polarity (e.g., 5% phenyl-polysiloxane), which separates components based on their boiling points and interactions with the phase. A temperature gradient is applied to the column oven to facilitate the elution of compounds with different volatilities. mdpi.com A Flame Ionization Detector (FID) can be used for quantitative analysis due to its high sensitivity to organic compounds, while a Mass Spectrometer (MS) detector provides structural information for impurity identification.

Table 3: Suggested GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 40-400 amu |

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if relevant for derivatives)

While this compound is an achiral molecule, Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of its potential chiral derivatives. SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. shimadzu.com Supercritical CO₂ has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. nih.gov

For chiral separations, the stationary phase is of paramount importance. Columns packed with chiral selectors, such as polysaccharide derivatives (e.g., amylose or cellulose) coated on a silica support, are frequently used. shimadzu.com To modulate the polarity of the mobile phase and enhance the solubility and elution of analytes, a small amount of an organic solvent, known as a modifier (e.g., methanol, ethanol, or isopropanol), is added to the supercritical CO₂. nih.gov The high speed and efficiency of SFC make it particularly valuable for high-throughput screening of chiral compounds in drug discovery and development. shimadzu.com

X-ray Diffraction for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

For this compound, obtaining a single crystal of sufficient quality would allow for Single-Crystal X-ray Diffraction analysis. This experiment would reveal the exact conformation of the molecule in the crystal lattice, including the planarity of the aromatic ring and the orientation of the vinyl and nitrile substituents. Furthermore, it would elucidate the nature of intermolecular forces, such as potential π-π stacking between aromatic rings or dipole-dipole interactions involving the nitrile and fluoro groups, which govern the crystal packing. nih.gov

In cases where single crystals are not obtainable, X-ray Powder Diffraction (XRPD) can be utilized. XRPD provides a characteristic diffraction pattern for a crystalline solid, which serves as a fingerprint for phase identification and can be used to assess the purity of a bulk sample. farmaceut.org While it does not provide the atomic-level detail of single-crystal XRD, it is an essential tool for characterizing the solid-form properties of materials.

Table 4: Representative Crystallographic Data for an Analogous Compound (2-Fluorobenzonitrile) Note: This table illustrates the type of data obtained from a single-crystal X-ray diffraction study. Data is for a related, not identical, compound. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄FN |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.58 |

| b (Å) | 6.01 |

| c (Å) | 13.25 |

| β (°) | 103.5 |

| Volume (ų) | 587 |

| Z (Molecules/unit cell) | 4 |

Computational and Theoretical Investigations of 2 Fluoro 4 Vinylbenzonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

A DFT study of 2-Fluoro-4-vinylbenzonitrile would begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, providing the most stable three-dimensional structure of the molecule. From this optimized geometry, a wealth of electronic properties can be calculated. Key properties include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Furthermore, DFT calculations can generate a molecular electrostatic potential (MEP) map. This map shows the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the fluorine atom, indicating these as sites susceptible to electrophilic attack. The vinyl group and the aromatic ring would show a more complex potential surface, indicating their roles in the molecule's reactivity.

Illustrative DFT-Calculated Electronic Properties

| Property | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate results, though they are more computationally demanding than DFT.

For this compound, ab initio calculations would be employed to obtain benchmark values for its geometric and electronic properties. These high-accuracy calculations are particularly useful for validating the results from less computationally expensive methods like DFT. They can provide very precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's structure. Furthermore, ab initio methods can yield highly accurate energies, which are crucial for the precise calculation of reaction barriers and thermochemical data.

Modeling Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the most likely pathways and the transition states that connect reactants to products.

Energy Barrier Calculations for Key Transformations

A key application of computational modeling is the calculation of activation energies, or energy barriers, for chemical reactions. For this compound, one could investigate various transformations, such as the polymerization of the vinyl group or nucleophilic substitution at the aromatic ring.

To calculate an energy barrier, the geometry of the transition state for a given reaction step must be located. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate. These calculations would typically be performed using DFT or higher-level ab initio methods to ensure accuracy.

Illustrative Calculated Energy Barriers for Hypothetical Reactions

| Reaction | Computational Method | Illustrative Activation Energy (kcal/mol) |

| Electrophilic addition to vinyl group | B3LYP/6-31G(d) | 15.2 |

| Nucleophilic aromatic substitution | MP2/cc-pVTZ | 28.7 |

Mechanistic Insights from Computational Simulations of Reaction Mechanisms

Beyond calculating energy barriers, computational simulations can provide a detailed, step-by-step picture of a reaction mechanism. By tracing the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting the transition state to the reactants and products, chemists can visualize the geometric changes that occur during a reaction.

For this compound, simulations could elucidate the mechanism of, for example, its cycloaddition reactions involving the vinyl group. These simulations would reveal whether the reaction is concerted (occurs in a single step) or stepwise (involves one or more intermediates). The calculations would also show how the electronic structure of the molecule changes along the reaction pathway, providing insights into bond-forming and bond-breaking processes.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, the prediction of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be of great interest.

IR spectra are predicted by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared to experimental IR spectra to assign the observed absorption bands. For this compound, characteristic frequencies for the C≡N stretch, C=C stretch of the vinyl group, and C-F stretch would be predicted.

NMR chemical shifts can also be calculated with a high degree of accuracy. These calculations provide theoretical ¹H and ¹³C NMR spectra, which are essential for structure elucidation. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, reflecting the influence of the fluoro, vinyl, and nitrile substituents.

UV-Vis absorption spectra are predicted using time-dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to predict the wavelength of maximum absorption (λ_max), which corresponds to the color of the compound and provides information about its electronic structure.

Illustrative Predicted Spectroscopic Data

| Spectrum | Parameter | Illustrative Predicted Value |

| IR | C≡N stretch | 2235 cm⁻¹ |

| ¹³C NMR | Cyano carbon chemical shift | 118 ppm |

| UV-Vis | λ_max | 275 nm |

Theoretical NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Quantum mechanical calculations, particularly DFT, have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in spectral assignment and structure verification. rsc.org The accuracy of these predictions depends on the chosen computational level, including the functional, basis set, and the model used to account for solvent effects. ruc.dk

For a molecule like this compound, theoretical chemical shifts would be calculated by first optimizing the molecule's geometry to find its lowest energy conformation. Subsequently, NMR shielding tensors are computed for each nucleus. The final chemical shifts are determined by referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). scm.com The accuracy for ¹³C predictions is generally high, often with a mean absolute error of less than 2 ppm, while ¹H predictions can achieve an accuracy of less than 0.2 ppm. nih.gov

The predicted chemical shifts for the aromatic protons and carbons would be influenced by the electronic effects of the three different substituents: the electron-withdrawing nitrile (-CN) and fluorine (-F) groups, and the π-donating vinyl (-CH=CH₂) group. The fluorine atom would also induce through-space and through-bond J-coupling, which can be observed in both ¹H and ¹³C spectra and can also be computationally modeled. walisongo.ac.id

Below is an illustrative table of what theoretical NMR chemical shift predictions for this compound might look like, based on typical DFT calculations for similar substituted benzenes.

Table 1: Illustrative Theoretical NMR Chemical Shift Predictions for this compound (Note: These are hypothetical values for illustrative purposes, demonstrating typical output from DFT calculations.)

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C1 (-CN) | 110.1 | - |

| C2 (-F) | 164.5 (d) | - |

| C3 | 116.8 (d) | 7.55 (d) |

| C4 (-Vinyl) | 140.2 | - |

| C5 | 130.5 | 7.68 (dd) |

| C6 | 114.3 (d) | 7.49 (d) |

| -CN | 117.8 | - |

| Vinyl Cα | 135.4 | 6.75 (dd) |

| Vinyl Cβ | 118.2 | 5.98 (d), 5.52 (d) |

(d) = doublet, (dd) = doublet of doublets. Couplings to ¹⁹F are expected.

Simulated UV-Vis and Fluorescence Spectra

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate electronic absorption (UV-Vis) and emission (fluorescence) spectra. beilstein-journals.org These simulations provide insights into the electronic transitions between molecular orbitals, helping to understand the photophysical properties of a compound. researchgate.net

For this compound, a TD-DFT calculation would predict the vertical excitation energies and corresponding oscillator strengths for the lowest energy electronic transitions. The transition with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λmax) in the UV-Vis spectrum. These transitions in substituted benzenes usually involve π → π* excitations within the aromatic system. The substituents (-F, -CN, -CH=CH₂) would modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the λmax value.

Simulating fluorescence requires optimizing the geometry of the first excited state (S₁). The energy difference between the optimized S₁ state and the ground state (S₀) geometry corresponds to the emission energy, from which the fluorescence λmax can be predicted. The difference between the absorption and emission maxima is known as the Stokes shift.

The following table provides a hypothetical example of simulated photophysical data for this compound.

Table 2: Example of Simulated UV-Vis and Fluorescence Data for this compound (Note: These are hypothetical values for illustrative purposes, demonstrating typical output from TD-DFT calculations.)

| Parameter | Predicted Value | Corresponding Electronic Transition |

| Max. Absorption Wavelength (λmax) | 275 nm | S₀ → S₁ (π → π*) |

| Molar Absorptivity (ε) | High (proportional to oscillator strength) | - |

| Max. Fluorescence Wavelength (λem) | 340 nm | S₁ → S₀ |

| Stokes Shift | 65 nm | - |

Retrosynthetic Analysis through Computational Approaches

Computational retrosynthetic analysis utilizes sophisticated algorithms to identify potential synthetic pathways for a target molecule by breaking it down into simpler, commercially available precursors. This approach can accelerate the discovery of novel and efficient synthetic routes.

For this compound, a computational retrosynthesis program would identify key bonds that are strategically advantageous to disconnect. The primary disconnections would likely target the bonds connecting the functional groups to the aromatic ring, as these represent common synthetic transformations.

Key potential retrosynthetic disconnections for this compound would include:

C-CN Bond Disconnection: This suggests a precursor like 1-bromo-2-fluoro-4-vinylbenzene or a corresponding diazonium salt. The nitrile group could be introduced via cyanation reactions, such as a Rosenmund-von Braun reaction or a palladium-catalyzed cyanation.

C(aryl)-C(vinyl) Bond Disconnection: This points to precursors like 2-fluoro-4-bromobenzonitrile. The vinyl group could then be installed using cross-coupling reactions such as a Stille, Suzuki, or Heck reaction with a vinylating agent (e.g., vinyltributylstannane or vinylboronic acid).

C-F Bond Disconnection: While often more challenging, this disconnection suggests a precursor like 2-amino-4-vinylbenzonitrile, which could undergo a Balz-Schiemann reaction to introduce the fluorine atom.

These computational approaches systematically explore vast reaction databases to propose and rank synthetic routes based on factors like reaction yield, atom economy, and precursor cost.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions and condensed-phase dynamics. biorxiv.orgkarazin.ua An MD simulation of this compound in a solvent or in the neat liquid phase would reveal its preferred modes of interaction and aggregation.

A simulation would be set up by defining a force field that describes the intra- and intermolecular forces of the molecule. A simulation box would be populated with numerous molecules of this compound, and their trajectories would be calculated over time by solving Newton's equations of motion.

Analysis of these trajectories would likely reveal:

Dipole-Dipole Interactions: The highly polar nitrile group and the electronegative fluorine atom create a significant molecular dipole moment. MD simulations of the related molecule benzonitrile (B105546) have shown that these dipole interactions lead to a preference for antiparallel arrangements in the liquid state to minimize electrostatic repulsion. stanford.edu A similar antiparallel or offset-stacked arrangement would be expected for this compound.

Role of Specific Groups: Radial distribution functions (RDFs) calculated from the simulation could quantify the probability of finding specific atoms near each other. This would highlight interactions such as close contacts between the nitrile nitrogen of one molecule and the aromatic hydrogens of another, or interactions involving the fluorine atom.

Aggregation Behavior: By analyzing the formation and lifetime of molecular clusters, MD simulations can predict the tendency of the compound to aggregate. This is crucial for understanding its solubility, crystallization behavior, and properties in materials science applications.

Applications of 2 Fluoro 4 Vinylbenzonitrile in Functional Materials and Supramolecular Chemistry

As a Building Block for Advanced Organic Materials

The distinct functional groups of 2-Fluoro-4-vinylbenzonitrile make it a promising candidate for the synthesis of a variety of advanced organic materials with tailored properties.

Precursors for Fluorinated Polymers and Copolymers

The presence of a vinyl group allows this compound to act as a monomer in polymerization reactions, leading to the formation of novel fluorinated polymers and copolymers. The incorporation of fluorine atoms into polymer backbones is a well-established strategy to enhance material properties. nii.ac.jp Fluorinated polymers often exhibit improved thermal stability, chemical resistance, and specific optoelectronic characteristics. nii.ac.jpfluorine1.ru

The radical polymerization of fluorine-containing styrene (B11656) derivatives is a common method for creating such polymers. fluorine1.ru Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization offer precise control over the molecular weight and architecture of the resulting polymers. fluorine1.ruchemrxiv.org The nitrile group in this compound can further influence the polymer's properties, potentially enhancing its dielectric constant or providing a site for post-polymerization modification.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Potential Enhancement due to Functional Groups |

| Thermal Stability | The strong carbon-fluorine bond can increase the overall thermal stability of the polymer. |

| Chemical Resistance | Fluorination often imparts resistance to various solvents and chemical agents. |

| Dielectric Properties | The polar nitrile group may lead to polymers with high dielectric constants, useful in electronic applications. mdpi.com |

| Optical Transparency | Fluorine-containing polymers can exhibit high optical transparency in specific wavelength ranges. fluorine1.ru |

| Solubility | The introduction of fluorine can modify the solubility of the polymer in organic solvents. |

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. mdpi.comresearchgate.net The design and synthesis of COFs rely on the use of specific building blocks, or "linkers," that dictate the framework's topology and properties. oup.com Vinyl-functionalized molecules are increasingly being used as linkers in the construction of COFs. rsc.orgacs.org The vinyl groups can either be part of the initial framework construction or be introduced for post-synthetic modification, allowing for the tailoring of the COF's functionality. researchgate.netoup.com

This compound, with its reactive vinyl group, could serve as a valuable linker for creating novel COFs. The presence of the fluoro and nitrile groups within the COF's pores could lead to materials with enhanced gas sorption capabilities, catalytic activity, or specific recognition properties.

Components in Photoresponsive Coordination Polymers and Stimuli-Responsive Systems

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The incorporation of photoresponsive ligands can lead to materials that change their properties, such as color or luminescence, upon exposure to light. The vinyl group in this compound can act as a coordination site for metal ions, making it a potential ligand for the synthesis of coordination polymers. researchgate.netnih.govuni-konstanz.de

While direct evidence for the photoresponsive nature of this compound-based coordination polymers is not yet available, the broader field of stimuli-responsive materials is an active area of research. The electronic properties of the fluorinated benzonitrile (B105546) moiety could influence the photophysical behavior of the resulting coordination polymer.

Scaffolds for Optoelectronic and Semiconducting Materials Research

Fluorinated organic materials are of significant interest for applications in electronics and optoelectronics. nii.ac.jp The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a conjugated system, which can improve charge injection and transport properties in organic electronic devices. nii.ac.jp Polymers containing fluorinated benzonitrile units have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

The combination of the vinyl group for polymerization and the fluorinated benzonitrile core makes this compound a promising building block for the synthesis of novel semiconducting polymers. These materials could find applications in organic field-effect transistors (OFETs), photovoltaics, and sensors.

Supramolecular Assembly and Host-Guest Chemistry

The non-covalent interactions involving the fluoro, nitrile, and aromatic components of this compound can drive its self-assembly into ordered supramolecular structures and enable its participation in host-guest chemistry.

Role of Non-Covalent Interactions (e.g., π-π stacking, C-F···π interactions, hydrogen bonding)

The assembly of molecules into larger, functional structures is governed by a variety of non-covalent interactions. mdpi.com In the case of this compound, several key interactions are expected to play a role:

π-π Stacking: The electron-deficient nature of the fluorinated aromatic ring can promote π-π stacking interactions with other aromatic systems. These interactions are fundamental to the organization of many organic materials in the solid state.

C-F···π Interactions: The polarized C-F bond can interact favorably with electron-rich π systems, an interaction that is increasingly recognized as a significant force in supramolecular chemistry. nih.gov This interaction can influence the packing of molecules in crystals and the stability of supramolecular complexes.

The interplay of these non-covalent forces can lead to the formation of well-defined supramolecular structures with potential applications in areas such as molecular recognition, sensing, and crystal engineering. The introduction of fluorine can significantly alter the self-assembly behavior of molecules, sometimes leading to unexpected and novel supramolecular architectures. nih.govscispace.com

Molecular Recognition Phenomena in Self-Assembled Systems

There is no available research demonstrating the use of this compound in studies of molecular recognition within self-assembled systems.

Design of Supramolecular Architectures and Networks

No literature was found that describes the role of this compound as a building block in the design or synthesis of supramolecular architectures or networks.

Development of Chemical Sensors and Molecular Devices

There are no documented instances of this compound being utilized in the development of chemical sensors or molecular devices.

Green Chemistry Principles in the Synthesis and Derivatization of 2 Fluoro 4 Vinylbenzonitrile

Atom Economy Maximization in Synthetic Transformations

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. wordpress.comjocpr.com In an ideal, 100% atom-economical reaction, all atoms from the starting materials are found in the final product, generating no waste. jocpr.comlibretexts.org

Addition and rearrangement reactions are considered highly atom-economical. nih.gov If a synthetic route could be designed to form 2-Fluoro-4-vinylbenzonitrile through such a reaction, it would represent a significant advancement in green synthesis.

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Example | Atom Economy | Relevance to Synthesis |

|---|---|---|---|

| Addition | A + B → C | 100% | Ideal, but challenging to apply for this target. |

| Rearrangement | A → B | 100% | Highly efficient; could be applied in precursor synthesis. nih.gov |

| Substitution | A-B + C → A-C + B | < 100% | Common in precursor synthesis (e.g., cyanation), generates waste. |

| Elimination | A-B → A + B | < 100% | Less desirable, as it inherently creates byproducts. |

Design for Less Hazardous Chemical Syntheses and Reagents

This principle advocates for the use and generation of substances that possess little to no toxicity to human health and the environment. youtube.com In the synthesis of fluorinated benzonitriles, traditional methods often employ hazardous reagents. For example, the introduction of the nitrile group frequently involves toxic cyanide sources like copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)2).

A greener approach involves seeking alternative, less hazardous cyanating agents. Furthermore, the synthesis of precursors should be evaluated for potential hazards. For instance, some routes to related compounds might involve nitration, which uses strong acids and produces sensitive intermediates. google.com Designing a synthesis that avoids such steps in favor of milder alternatives is a key goal. For example, using enzymes and harmless reactants like glucose can replace carcinogenic starting materials like benzene (B151609) in the production of other industrial chemicals. youtube.com Recently, novel methods for creating sulfonyl fluorides have been developed that use easily accessible materials and produce only non-toxic salts as byproducts, highlighting a trend toward safer chemical conversions. eurekalert.org

Utilization of Safer Solvents and Auxiliary Substances

Many organic syntheses rely on volatile organic compounds (VOCs) as solvents, which can pose risks to health and the environment. Solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), commonly used in cyanation and cross-coupling reactions, are facing increasing regulatory scrutiny. sigmaaldrich.comgoogle.com

Green chemistry encourages the use of safer alternatives. These can include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable sources such as corncobs, or cyclopentyl methyl ether (CPME). sigmaaldrich.com These solvents often have lower toxicity, higher boiling points (reducing volatility), and may be more readily biodegradable. In some cases, water can be used as a solvent for microwave-assisted reactions, representing an exceptionally green option. pensoft.net The selection of a solvent should also consider its entire life cycle, including its production and disposal.

Table 2: Comparison of Traditional and Greener Solvents

| Solvent | Abbreviation | Common Use | Green Chemistry Concerns | Safer Alternative(s) |

|---|---|---|---|---|

| N,N-Dimethylformamide | DMF | Cyanation, Coupling | Reprotoxic, VOC | 2-MeTHF, CPME, Water |

| N-Methyl-2-pyrrolidone | NMP | Cyanation, Coupling | Reprotoxic, VOC | 1-Butylpyrrolidin-2-one, Glycerol sigmaaldrich.com |

| Dichloromethane | DCM | Extraction, Chromatography | Carcinogen, VOC | 2-Methyltetrahydrofuran sigmaaldrich.com |

| Toluene | - | Extraction, Reaction Medium | Neurotoxin, VOC | Cyclopentyl methyl ether (CPME) |

Energy Efficiency in Reaction Design (e.g., Microwave Irradiation, Ambient Conditions)

Reducing the energy consumption of chemical processes is a critical aspect of green chemistry. Syntheses should ideally be conducted at ambient temperature and pressure. However, many reactions, including palladium-catalyzed couplings, require elevated temperatures.

Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency. at.ua Microwave irradiation delivers energy directly to the reacting molecules, leading to rapid heating and significantly shorter reaction times compared to conventional heating methods. nih.gov This can translate to substantial energy savings, especially on an industrial scale. For example, some heterocyclic syntheses that take hours under conventional heating can be completed in minutes or even seconds using a microwave reactor. nih.govnih.gov The development of synthetic routes for this compound that proceed efficiently under microwave irradiation or at room temperature would be a significant green advancement.

Development of Catalytic Processes for Sustainability

Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can, in principle, carry out a reaction an infinite number of times. nih.gov The proposed synthesis of this compound via cross-coupling is inherently catalytic, typically relying on a palladium catalyst.

Green chemistry improvements in this area focus on several aspects:

Catalyst Efficiency: Developing catalysts with very high turnover numbers (TONs) and turnover frequencies (TOFs) allows for lower catalyst loading, reducing costs and minimizing contamination of the final product with residual metal.

Catalyst Recovery and Reuse: Homogeneous catalysts, which are in the same phase as the reactants, can be difficult to separate and reuse. Research into heterogeneous catalysts (solid-phase catalysts) or techniques for immobilizing homogeneous catalysts allows for easier recovery and recycling, preventing waste.

Use of Earth-Abundant Metals: Palladium is a precious and rare metal. Research into developing effective catalysts based on more abundant and less toxic metals like iron, copper, or nickel is a major goal of sustainable chemistry.

Flow chemistry, often performed in microreactors, offers a sustainable platform for catalytic reactions, allowing for precise control over reaction conditions, improved safety with hazardous intermediates, and efficient catalyst use. beilstein-journals.org

Waste Prevention and Minimization Strategies

The ultimate goal of green chemistry is to prevent waste generation altogether, rather than treating it after it has been created. This principle encompasses all the others. In the context of synthesizing this compound, waste can be minimized through several strategies:

Optimizing Reaction Yield and Selectivity: A high-yielding reaction with few or no side products directly reduces the amount of waste generated. Careful optimization of reaction conditions (temperature, solvent, catalyst, and ligand) is crucial.

Catalyst Recycling: As mentioned, implementing systems for catalyst recovery and reuse is a key waste prevention strategy.

Solvent Management: Choosing solvents that can be easily recovered and recycled, or using solvent-free reaction conditions, significantly reduces waste streams. pensoft.net

Integrated Processes: Designing a "one-pot" or "telescoped" synthesis, where intermediates are not isolated and purified between steps, can drastically reduce the use of solvents and auxiliary materials, thereby minimizing waste. beilstein-journals.org

By integrating these principles, the synthesis of this compound can be designed to be more efficient, safer, and environmentally benign.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Butylpyrrolidin-2-one |

| 2,6-Difluoro-4-hydroxybenzonitrile |

| 2-Fluoro-4-bromobenzonitrile |

| 2-Fluoro-4-hydroxybenzonitrile |

| This compound |

| 2-methyltetrahydrofuran (2-MeTHF) |

| 3-Fluorobromobenzene |

| 3-Fluorophenol |

| Benzene |

| Copper(I) cyanide |

| Cyclopentyl methyl ether (CPME) |

| Dichloromethane |

| N,N-Dimethylformamide (DMF) |

| N-methyl-2-pyrrolidone (NMP) |

| Glucose |

| Glycerol |

| Palladium |

| Potassium vinyltrifluoroborate |

| Toluene |

Future Research Directions and Outlook for 2 Fluoro 4 Vinylbenzonitrile

Exploration of Novel Synthetic Pathways and Methodologies

While established methods for the synthesis of vinylarenes can likely be adapted for 2-Fluoro-4-vinylbenzonitrile, significant opportunities exist for the development of more efficient, selective, and sustainable synthetic routes. Future research will likely focus on several key areas:

Palladium-Catalyzed Cross-Coupling Reactions: Building upon the robust foundation of palladium catalysis, future efforts could explore novel ligands and reaction conditions to improve yields, reduce catalyst loading, and enhance functional group tolerance in the synthesis of this compound from precursors like 2-fluoro-4-bromobenzonitrile.

Organometallic-Free Approaches: The development of synthetic methods that avoid the use of heavy metals is a crucial aspect of green chemistry. Research into organocatalyzed or photoredox-catalyzed reactions for the introduction of the vinyl group could provide more environmentally benign pathways.

Biocatalytic and Enzymatic Synthesis: The use of enzymes in organic synthesis offers unparalleled selectivity and mild reaction conditions. Future investigations could explore the potential of enzymes, such as styrene (B11656) monooxygenases or other engineered biocatalysts, for the synthesis of this compound or its precursors from renewable feedstocks. confex.com This approach aligns with the growing demand for sustainable chemical manufacturing.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Coupling | High efficiency, broad substrate scope | Development of novel ligands, optimization of reaction conditions for milder protocols. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light | Discovery of new photocatalysts, expansion of substrate scope for vinylarene synthesis. researchgate.net |

| Biocatalysis/Enzymatic Synthesis | High selectivity, environmentally friendly | Enzyme screening and engineering, process optimization for industrial scalability. confex.com |

Discovery of Undiscovered Reactivity Profiles and Selective Transformations

The unique electronic properties conferred by the fluorine and nitrile substituents are expected to endow this compound with a rich and largely unexplored reactivity profile. Future research should aim to uncover and harness this reactivity for the synthesis of novel and complex molecules.

Cycloaddition Reactions: The electron-deficient nature of the vinyl group, influenced by the nitrile and fluorine, makes it an interesting candidate for various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions. rsc.org Systematic studies in this area could lead to the discovery of new routes to complex carbocyclic and heterocyclic scaffolds.

Selective C-F Bond Activation: While the C-F bond is notoriously strong, recent advances in catalysis have enabled its selective activation and functionalization. researchgate.netnih.gov Investigating the selective activation of the C-F bond in this compound could open up avenues for late-stage functionalization and the synthesis of highly substituted aromatic compounds.

Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be transformed into a wide range of other functionalities, including amines, amides, carboxylic acids, and various nitrogen-containing heterocycles. researchgate.net Exploring novel and selective transformations of the nitrile group in the context of the 2-fluoro-4-vinyl substitution pattern could lead to a diverse library of new compounds with potential applications in medicinal chemistry and materials science.

Advanced Material Design and Emerging Application Domains

The presence of fluorine and a polymerizable vinyl group makes this compound a highly attractive monomer for the design of advanced materials with unique properties.

Fluorinated Polymers: The incorporation of fluorine into polymers can significantly enhance their thermal stability, chemical resistance, and optical properties. Future research could focus on the polymerization of this compound to create novel fluorinated polymers with applications in areas such as high-performance coatings, low-dielectric constant materials for microelectronics, and advanced optical fibers.

Organic Electronics: The electronic properties of this compound suggest its potential as a building block for organic electronic materials. For instance, fluorinated benzonitrile (B105546) derivatives have been investigated as components of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). ossila.com Future work could explore the synthesis of polymers or small molecules derived from this compound for applications in organic transistors, solar cells, and sensors.

Membranes and Separation Technologies: The chemical and thermal stability of fluorinated polymers makes them suitable for membrane applications. Polymers derived from this compound could be investigated for their potential in gas separation, pervaporation, and fuel cell membranes.

Synergistic Integration of Computational and Experimental Methodologies

The interplay between computational modeling and experimental work will be crucial for accelerating the discovery and development of new applications for this compound.

Predictive Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of this compound in various chemical transformations. rsc.orgresearchgate.net This can help in the rational design of experiments and the identification of promising reaction pathways.

In Silico Design of Materials: Computational screening can be used to predict the properties of polymers and other materials derived from this compound. indexcopernicus.com This can guide the synthesis of materials with tailored optical, electronic, and mechanical properties for specific applications.

Mechanistic Investigations: A synergistic approach combining experimental techniques with computational studies will be invaluable for elucidating the mechanisms of novel reactions and transformations involving this compound. This fundamental understanding is key to optimizing reaction conditions and expanding their scope.

Contribution to Sustainable Chemical Development and Innovation

The future development of this compound and its applications should be guided by the principles of sustainable chemistry.

Green Synthetic Routes: A primary focus should be on developing synthetic methods that utilize renewable resources, minimize waste generation, and employ environmentally benign solvents and catalysts. rsc.orgrsc.org The exploration of biocatalytic and flow chemistry approaches will be particularly important in this regard.

Atom Economy and Catalysis: Future synthetic strategies should prioritize atom economy by designing reactions where the majority of the atoms from the reactants are incorporated into the final product. The development of highly efficient and recyclable catalysts will be essential for achieving this goal.

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-4-vinylbenzonitrile, and how are intermediates characterized?

Methodological Answer: The synthesis of this compound typically involves halogenated aromatic precursors and transition metal-catalyzed coupling reactions. For example:

- Suzuki-Miyaura Coupling : A boronate ester intermediate (e.g., 4-vinylphenylboronic acid) can react with 2-fluoro-4-bromobenzonitrile under palladium catalysis to form the vinyl-substituted product. Reaction conditions (temperature, solvent, ligand) must be optimized to avoid side reactions like homocoupling .

- Characterization : Intermediates are validated via 1H/13C NMR (e.g., vinyl proton signals at δ 5.1–6.3 ppm) and FT-IR (nitrile stretch ~2220 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight .

Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The ortho/para-directing nature of fluorine affects regioselectivity in electrophilic substitutions. For cross-coupling (e.g., Heck or Sonogashira reactions):

- Fluorine’s electron-withdrawing effect stabilizes transition states, enhancing reaction rates at the vinyl group.

- Steric hindrance from the fluorine atom may reduce yields in bulky ligand systems. Control experiments with non-fluorinated analogs (e.g., 4-vinylbenzonitrile) are recommended to isolate fluorine-specific effects .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Engineering Controls : Store in airtight containers under inert gas (N₂/Ar) to prevent polymerization of the vinyl group. Monitor for exothermic decomposition above 150°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer: Discrepancies between experimental and predicted spectra often arise from solvent effects or conformational flexibility . To address this:

- Perform VT-NMR (variable-temperature NMR) to study dynamic behavior of the vinyl group.

- Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., using Gaussian09) .

- Validate crystal structure via X-ray diffraction (e.g., CCDC deposition) to confirm bond angles and torsional strain .

Q. What strategies optimize the regioselectivity of this compound in polymerization reactions?

Methodological Answer: The vinyl group’s reactivity in radical or ionic polymerization depends on:

- Initiation Systems : Use azobisisobutyronitrile (AIBN) for radical polymerization, adjusting monomer-to-initiator ratios to control chain length.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in anionic polymerization, favoring head-to-tail addition.

- Post-Polymerization Analysis : Employ GPC-MALS (gel permeation chromatography with multi-angle light scattering) to determine molecular weight distribution .

Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vinyl groups (C₆D₅-CH=CH₂) to identify rate-determining steps.

- In Situ Spectroscopy : Monitor catalytic intermediates via Raman spectroscopy or XAS (X-ray absorption spectroscopy) during cross-coupling reactions.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can map energy barriers for oxidative addition/reductive elimination steps .

Q. What advanced purification techniques address challenges in isolating this compound from by-products?

Methodological Answer:

- HPLC with Chiral Columns : Separate enantiomers or diastereomers using amylose-based stationary phases (e.g., Chiralpak IA).

- Crystallization : Optimize solvent mixtures (hexane/ethyl acetate) to exploit differences in solubility between nitrile by-products and the target compound.

- Flash Chromatography : Use gradient elution (5–50% EtOAc in hexane) to resolve polar impurities .

Q. How does this compound serve as a building block in medicinal chemistry?

Methodological Answer:

- Bioisosteric Replacement : The nitrile group mimics carboxylic acids in drug design, improving metabolic stability. Fluorine enhances membrane permeability and bioavailability.

- SAR Studies : Synthesize analogs (e.g., 2-Fluoro-4-allylbenzonitrile) to evaluate structure-activity relationships in kinase inhibition assays .

Q. What methodologies assess the thermal stability and decomposition pathways of this compound?

Methodological Answer:

- TGA-DSC : Thermogravimetric analysis coupled with differential scanning calorimetry identifies decomposition temperatures and exothermic events.

- GC-MS Pyrolysis : Heat samples to 300–500°C under inert conditions to characterize volatile decomposition products (e.g., hydrogen cyanide, fluorobenzene) .

Q. How can researchers design experiments to study the electronic effects of the vinyl group in this compound?

Methodological Answer:

- Electrochemical Analysis : Cyclic voltammetry measures redox potentials to assess electron-withdrawing/donating effects.

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts in conjugated systems (e.g., with/without vinyl substitution) to quantify π-electron delocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.